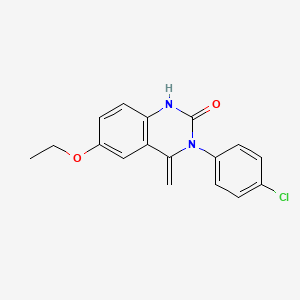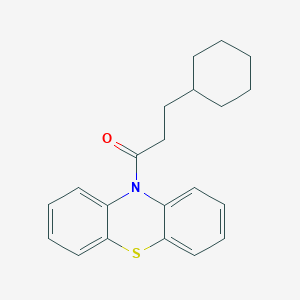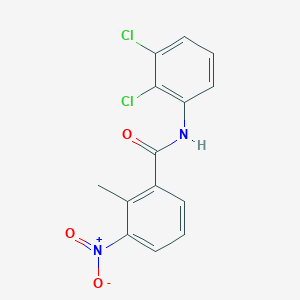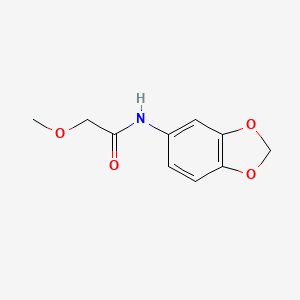
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CEQM, is a quinazolinone derivative that has attracted significant research interest due to its diverse biological activities.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone exerts its biological effects by modulating various signaling pathways. For example, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to enhance synaptic plasticity and improve memory in animal models of Alzheimer's disease. Furthermore, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a protective effect against ischemic brain injury.
实验室实验的优点和局限性
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a range of biological activities that make it a versatile tool for studying various biological processes. However, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of interest is the development of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone and the identification of its molecular targets. Furthermore, the optimization of the synthesis method and the improvement of the purity and yield of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone may facilitate its use in future research.
合成方法
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be synthesized by the reaction of 4-chlorobenzoic acid, ethyl acetoacetate, and ammonium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to have neuroprotective effects and to improve cognitive function. In addition, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-3-22-14-8-9-16-15(10-14)11(2)20(17(21)19-16)13-6-4-12(18)5-7-13/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAGCKEHVSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)



